molecular formula C8H6BrClO2 B1510372 2-Bromomethyl-5-chlorobenzoic acid

2-Bromomethyl-5-chlorobenzoic acid

Cat. No.: B1510372
M. Wt: 249.49 g/mol
InChI Key: YSZHSZDDIWNDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromomethyl-5-chlorobenzoic acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-(bromomethyl)-5-chlorobenzoic acid

InChI

InChI=1S/C8H6BrClO2/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

YSZHSZDDIWNDEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl 5 Chlorobenzoic Acid

Strategies for Regioselective Functionalization of Benzoic Acid Scaffolds

Achieving the desired substitution pattern on a benzoic acid ring requires careful consideration of directing effects and reaction conditions. The synthesis of 2-bromomethyl-5-chlorobenzoic acid necessitates the introduction of a bromine atom onto the methyl group and a chlorine atom at the C5 position of the aromatic ring.

Bromination Protocols for Alkyl Side Chains (e.g., Benzylic Bromination)

The carbon atom adjacent to an aromatic ring, known as the benzylic position, is particularly reactive towards free radical halogenation. libretexts.orgchemistrysteps.com This enhanced reactivity is attributed to the resonance stabilization of the resulting benzylic radical. libretexts.org

A common and effective method for benzylic bromination is the use of N-bromosuccinimide (NBS). chemistrysteps.comorganic-chemistry.org NBS serves as a source of bromine radicals, and the reaction is typically initiated by heat or light. masterorganicchemistry.comyoutube.com The key advantage of NBS is that it provides a low concentration of bromine, which helps to prevent unwanted side reactions such as electrophilic addition to the aromatic ring. youtube.com The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine molecule (formed in small amounts from the reaction of HBr with NBS) to yield the benzylic bromide and another bromine radical, thus propagating the chain reaction. chemistrysteps.com

For the bromination to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.org Therefore, substrates with a tertiary carbon at the benzylic position will not undergo this reaction. masterorganicchemistry.com

Chlorination Techniques for Aromatic Rings (e.g., Electrophilic Aromatic Substitution)

The introduction of a chlorine atom onto the benzoic acid ring is typically achieved through electrophilic aromatic substitution. jove.commasterorganicchemistry.com Benzoic acid itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carboxylic acid group, which directs incoming electrophiles to the meta position. nih.govdoubtnut.com

To achieve chlorination, a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is generally required. jove.comwikipedia.org The catalyst activates the chlorine molecule, making it a more potent electrophile. The mechanism involves the attack of the aromatic π-electrons on the activated chlorine, forming a resonance-stabilized carbocation intermediate known as an arenium ion. jove.com Subsequent deprotonation restores the aromaticity of the ring and yields the chlorinated product. jove.com

The regioselectivity of electrophilic chlorination is governed by the directing effects of the substituents already present on the benzene (B151609) ring. For a substrate like 2-methylbenzoic acid, the methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The outcome of the chlorination will depend on the interplay of these directing effects and the reaction conditions.

Multi-step Synthetic Routes to this compound

The synthesis of this compound is typically accomplished through a multi-step process starting from a suitable precursor, most commonly an ortho-methylbenzoic acid derivative. quora.com

Preparation from Ortho-Methylbenzoic Acid Precursors

A logical starting material for the synthesis is 2-methylbenzoic acid (o-toluic acid). wikipedia.org The synthesis involves the sequential introduction of the chloro and bromomethyl functionalities.

One synthetic strategy involves the initial bromination of the methyl group of a chlorinated precursor. For instance, 5-chloro-2-methylbenzoic acid can be subjected to benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgresearchgate.netchemicalbook.comchegg.com This reaction selectively introduces a bromine atom onto the methyl group to form the desired this compound.

A study on the bromination of m-toluic acid using NBS in carbon tetrachloride with heat demonstrates a typical procedure for this type of transformation. chegg.com

Reagent/ConditionPurpose
N-Bromosuccinimide (NBS)Source of bromine radicals for benzylic bromination. chegg.com
Radical Initiator (e.g., AIBN, benzoyl peroxide) or Heat/LightInitiates the formation of bromine radicals. masterorganicchemistry.com
Solvent (e.g., CCl₄)Provides a non-reactive medium for the radical reaction. chegg.com

The alternative and more common approach involves the chlorination of 2-methylbenzoic acid as the initial step. The methyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. In this case, the directing effects combine to favor the introduction of the chlorine atom at the position para to the methyl group and meta to the carboxylic acid group, which is the C5 position.

The chlorination is typically carried out using a chlorinating agent in the presence of a Lewis acid catalyst. A Japanese patent describes the chlorination of 4-methylbenzoic acid chloride using chlorine gas and ferric(III) chloride, which resulted in a high yield of the 3-chloro-4-methyl derivative, illustrating the regioselectivity of such reactions. stackexchange.com While this is a different isomer, the principles of electrophilic aromatic substitution remain the same.

Following the successful chlorination to yield 5-chloro-2-methylbenzoic acid, the subsequent step is the benzylic bromination of the methyl group as described in the previous section. nih.gov

Here is a representative two-step synthesis:

Step 1: Chlorination of 2-Methylbenzoic Acid 2-Methylbenzoic acid is treated with a chlorinating agent and a Lewis acid catalyst to produce 5-chloro-2-methylbenzoic acid.

Step 2: Bromination of 5-Chloro-2-methylbenzoic Acid The resulting 5-chloro-2-methylbenzoic acid is then subjected to benzylic bromination using N-bromosuccinimide and a radical initiator to afford the final product, this compound.

Preparation from Alternative Halogenated Benzoic Acid Derivatives

The synthesis of compounds related to this compound often begins with differently halogenated benzoic acid precursors. The strategic selection of the starting material and the subsequent reaction sequence are crucial for achieving the desired product with high purity and yield.

One common approach involves the bromination of a substituted chlorobenzoic acid. For instance, 5-bromo-2-chlorobenzoic acid can be prepared from 2-chlorobenzoic acid. chemicalbook.comgoogle.com A method for this transformation involves a monobromination reaction using an N-bromosuccinimide (NBS) and sulfuric acid system. google.com To improve the selectivity of this reaction and minimize the formation of the isomeric impurity, 4-bromo-2-chlorobenzoic acid, a catalyst such as sodium sulfide (B99878), sodium sulfite, or potassium sulfide can be added. google.com This method is advantageous due to its simple process, readily available starting materials, and the ability to obtain a high-purity product after a single recrystallization. google.com The reaction temperature is typically maintained between 10-50 °C. google.com

Another strategy starts with 2-chlorobenzotrichloride, which reacts with a brominating agent like elemental bromine, N-bromosuccinimide, or hydrobromic acid in the presence of a catalyst to form 2-chloro-5-bromobenzotrichloride. This intermediate is then hydrolyzed under acidic conditions to yield 5-bromo-2-chlorobenzoic acid. google.com This "one-pot" process is efficient, with reported yields exceeding 95%. google.com

The synthesis of 2-amino-3-methyl-5-chlorobenzoic acid provides another example of building complexity from a simpler benzoic acid derivative. The process starts with the nitration of m-toluic acid to produce 2-nitro-3-toluic acid. This is followed by a hydrogenation reduction to yield 2-amino-3-methylbenzoic acid, and finally, a chlorination reaction to obtain the target product. google.com This multi-step synthesis demonstrates how different functional groups can be sequentially introduced to a benzoic acid core.

Furthermore, the preparation of 5-bromo-2-chlorobenzoic acid has been achieved starting from salicylic (B10762653) acid. This route involves an initial bromination to give 2-hydroxy-5-bromobenzoic acid, followed by a chlorination step. google.com The choice of reagents, such as a tetrabutylammonium (B224687) bromide/oxygen/sodium metavanadate system for bromination and carbon tetrachloride with a hexacarbonylmolybdenum catalyst for chlorination, is critical for achieving high yields and purity. google.com

A different approach to a related compound, 2-methoxy-5-chlorobenzoic acid, involves the chlorination of 2-methoxybenzoic acid. google.com This can be performed using chlorine gas in carbon tetrachloride with a catalytic amount of iodine. google.com

A notable example is the industrial-scale synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors. One convergent route begins with dimethyl terephthalate. thieme-connect.com This starting material undergoes a series of reactions including nitration, hydrolysis, hydrogenation, and esterification to produce a key intermediate. thieme-connect.com Separately, another fragment can be prepared and then combined in a later step. This method was successfully scaled up to a 70 kg batch size with a total yield of 24%. thieme-connect.com

Another convergent strategy involves the Sandmeyer reaction. For instance, the synthesis of 5-bromo-2-chlorobenzoic acid can be achieved from 5-bromo-2-aminobenzoic acid derivatives. google.comwipo.int The amino group is converted to a diazonium salt, which is then displaced by a chlorine atom using a copper(I) chloride catalyst. thieme-connect.comgoogle.comwipo.int This two-step process of diazotization-chlorination followed by hydrolysis of an ester group provides the final acid with high purity and yield, minimizing the formation of isomers. google.comwipo.intscribd.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and high yields. For the synthesis of 5-bromo-2-chlorobenzoic acid, several factors have been optimized.

In the bromination of 2-chlorobenzoic acid, the choice of brominating agent and catalyst is crucial. Using N-bromosuccinimide (NBS) in sulfuric acid is a common method. google.com The addition of a sulfur-containing catalyst like sodium sulfide has been shown to inhibit the formation of the undesired 4-bromo isomer, leading to a purer product. google.com The molar ratio of reactants and the reaction temperature are key parameters to control. For example, a mole ratio of 2-chlorobenzoic acid to NBS to catalyst of 1:(0.5-1.5):(0.2-1.0) and a reaction temperature of 10-50 °C are preferred. google.com

For the synthesis starting from 2-chlorobenzotrichloride, a "one-pot" process has been developed that avoids the need to purify the intermediate, 2-chloro-5-bromobenzotrichloride. google.com This significantly simplifies the procedure and reduces production costs, achieving yields of over 95% and purity between 80-92%. google.com

The table below summarizes the optimized conditions and yields for various synthetic routes to related halogenated benzoic acids.

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
2-Chlorobenzoic acidNBS, H₂SO₄, Sodium Sulfide5-Bromo-2-chlorobenzoic acidHighHigh google.com
2-ChlorobenzotrichlorideBrominating agent, catalyst; then H₃O⁺5-Bromo-2-chlorobenzoic acid>9580-92 google.com
m-Toluic acid1. HNO₃; 2. H₂, catalyst; 3. Chlorinating agent, Benzoyl Peroxide2-Amino-3-methyl-5-chlorobenzoic acid63.0-68.499.0-99.5 google.com
5-Bromo-2-aminobenzoic acid derivative1. Diazotization (NaNO₂, HCl), CuCl; 2. Hydrolysis5-Bromo-2-chlorobenzoic acid89.8 (three steps)99.6 google.com

Emerging Synthetic Approaches to this compound Analogs

Research into the synthesis of analogs of this compound is ongoing, with a focus on developing novel structures for various applications, including pharmaceuticals and materials science. glindiachemicals.comchemimpex.com These emerging approaches often explore new catalytic systems and reaction pathways to access a wider range of derivatives. glindiachemicals.com

The versatility of halogenated benzoic acids as building blocks allows for the creation of a diverse library of compounds. glindiachemicals.com For example, the presence of both bromine and chlorine atoms on the aromatic ring of 5-bromo-2-chlorobenzoic acid allows for selective functionalization at different positions, enabling the synthesis of complex molecules with precise structural control. glindiachemicals.com

One area of development is the synthesis of other halogenated benzoic acids that can serve as precursors to new analogs. For instance, a method for synthesizing 2-halogen-5-bromobenzoic acids involves the bromination of o-halobenzoic acids with NBS in an organic solvent under the action of sulfuric acid. google.com This provides a general route to compounds such as 2-fluoro-5-bromobenzoic acid and 2,5-dibromobenzoic acid. google.com

The synthesis of 2-propoxy-5-methylbenzoic acid from p-cresotinic acid illustrates another approach to creating analogs with different substitution patterns. nist.gov One successful route involves the esterification of p-cresotinic acid, followed by propylation and subsequent hydrolysis of the ester. nist.gov

The development of new synthetic methodologies continues to be a key focus for chemists, aiming to provide more efficient, selective, and environmentally friendly routes to valuable this compound analogs and related compounds. glindiachemicals.com

An extensive search for scientific literature and data concerning the chemical compound This compound has yielded insufficient information to construct a detailed article on its reactivity and chemical transformations as outlined. The available data is predominantly focused on its structural isomer, 2-Bromo-5-chlorobenzoic acid glindiachemicals.comsigmaaldrich.comnih.govbldpharm.com, where the bromine atom is directly attached to the benzene ring, rather than the methyl group.

The specific chemical behavior of the bromomethyl moiety in this compound, which would be central to discussing nucleophilic substitution, elimination, and organometallic reactions, is not well-documented in the public domain. Consequently, a scientifically accurate and comprehensive article adhering to the requested detailed structure cannot be generated at this time.

Information on related but distinct compounds, such as 5-Bromo-2-chlorobenzoic acid, is more accessible but does not provide the specific reaction details for the requested compound. The reactivity of the bromomethyl group is distinct from that of a bromine atom directly bonded to the aromatic ring, and extrapolating data would be scientifically unsound.

Therefore, until more specific research on the synthesis and reactivity of this compound becomes available, a thorough and accurate discussion of its chemical transformations as requested is not possible.

Reactivity and Chemical Transformations of 2 Bromomethyl 5 Chlorobenzoic Acid

Reactions Involving the Carboxyl Group

The carboxyl group of 2-bromomethyl-5-chlorobenzoic acid is a key functional group that participates in a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are fundamental to its application as a building block in organic synthesis.

Esterification and Amidation Reactions

This compound readily undergoes esterification to form the corresponding esters. For instance, the reaction of 2-bromo-5-chlorobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid yields 2-bromo-5-chlorobenzoic acid ethyl ester. evitachem.com This process, known as Fischer esterification, involves heating the reactants to promote the formation of the ester. evitachem.com The acid catalyst plays a crucial role by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the alcohol. evitachem.com Similarly, methyl esters can be synthesized, such as 2-bromo-5-chlorobenzoic acid methyl ester. biosynth.comchemimpex.com These ester derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.comchemimpex.com

Amidation reactions of this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. For example, 2-chlorobenzoic acid can be treated with thionyl chloride to form the corresponding acyl chloride, which then reacts with an amine to produce an amide. patsnap.com This two-step process is a common strategy for the formation of amides from carboxylic acids.

Interactive Table: Esterification of this compound

ReactantCatalystProductReference
EthanolSulfuric Acid2-Bromo-5-chlorobenzoic acid ethyl ester evitachem.com
Methanol (B129727)Not specified2-Bromo-5-chlorobenzoic acid methyl ester biosynth.comchemimpex.com

Reduction to Alcohols or Aldehydes

The carboxyl group of this compound can be reduced to form the corresponding alcohol or aldehyde. The reduction of carboxylic acids typically requires strong reducing agents. While specific examples for the reduction of this compound are not detailed in the provided search results, general principles of organic chemistry suggest that reagents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to the corresponding primary alcohol, (2-(bromomethyl)-5-chlorophenyl)methanol.

The reduction to an aldehyde is a more controlled process and often requires specialized reagents to avoid over-reduction to the alcohol.

Formation of Acid Halides and Anhydrides

Conversion of this compound into acid halides, particularly acid chlorides, is a common and important transformation. This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, 2-chlorobenzoic acid can be converted to its acid chloride using thionyl chloride. patsnap.com This transformation is crucial as acid halides are more reactive than the parent carboxylic acid and serve as versatile intermediates for synthesizing esters, amides, and other acyl derivatives.

The formation of anhydrides from this compound can be accomplished by reacting the corresponding acid chloride with a carboxylate salt or by dehydrating the carboxylic acid at high temperatures, although the former method is more common in laboratory synthesis.

Reactions Involving the Aryl Chlorine Atom

The chlorine atom attached to the aromatic ring of this compound can participate in several important carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. youtube.commasterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The carboxyl and bromomethyl groups on this compound can influence the reactivity of the aryl chlorine towards SNAr. The reaction typically requires strong nucleophiles and sometimes elevated temperatures. youtube.com For example, amines are often used as nucleophiles in SNAr reactions to introduce nitrogen-containing substituents onto an aromatic ring. youtube.com

Tandem and Cascade Reactions Utilizing Multiple Functional Groups

Intramolecular Cyclization Pathways

The most prominent intramolecular reaction of this compound is its cyclization to form a lactone, specifically a derivative of isochroman-1-one (B1199216). This transformation occurs readily under basic conditions, where the carboxylic acid is deprotonated to a carboxylate. The resulting carboxylate anion then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.

This cyclization leads to the formation of 6-chloro-isochroman-1-one. The reaction is a classic example of an intramolecular Williamson ether synthesis, adapted for the formation of a cyclic ester (lactone). The general transformation is illustrated below:

Reaction Scheme: Intramolecular Cyclization of this compound

Reactant Conditions Product
This compound Base (e.g., NaHCO₃, Et₃N) 6-Chloro-isochroman-1-one

The formation of isochromanones from 2-(halomethyl)benzoic acids is a well-established and efficient method for the synthesis of this heterocyclic scaffold, which is a core structure in various biologically active compounds and natural products. The reaction proceeds readily due to the favorable proximity of the reacting functional groups, which facilitates the formation of a stable six-membered ring.

Research has shown that this type of intramolecular cyclization is a high-yielding process. For instance, the cyclization of the parent 2-bromomethyl-benzoic acid to isochroman-1-one can be achieved in excellent yield. The presence of the chloro substituent on the aromatic ring of this compound is not expected to significantly hinder this transformation and may influence the electronic properties and reactivity of the resulting isochromanone.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The concept of chemo- and regioselectivity is crucial when considering the reactions of a multi-functionalized molecule like this compound, especially in the context of tandem or cascade reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the two primary reactive sites are the carboxylic acid and the benzylic bromide. In the intramolecular cyclization described above, the carboxylate is the nucleophile and the bromomethyl group is the electrophile. This represents a highly chemoselective process under basic conditions.

In potential intermolecular reactions, the chemoselectivity would depend on the nature of the external reagent. A strong nucleophile would likely react preferentially with the highly electrophilic benzylic bromide. Conversely, a reagent that activates the carboxylic acid (e.g., for esterification or amidation) would target that functional group.

Regioselectivity pertains to the specific site of reaction when multiple similar sites are available. In the context of this compound, this is most relevant to the intramolecular cyclization. The geometry of the molecule dictates that the cyclization will occur at the benzylic position to form the six-membered isochromanone ring. An alternative cyclization to form a different ring size is sterically and electronically disfavored.

The presence of the chloro substituent at the 5-position also has regiochemical implications for any subsequent reactions on the aromatic ring. The chloro group is an ortho-, para-director in electrophilic aromatic substitution reactions. However, the existing substitution pattern and the deactivating nature of both the chloro and the carboxyl groups make such reactions on the aromatic ring less favorable compared to reactions at the functional group handles.

While specific research on complex tandem reactions starting directly from this compound is limited in publicly available literature, the resulting 6-chloro-isochroman-1-one is a versatile intermediate. It can potentially undergo further transformations in a tandem fashion. For example, the lactone could be opened by a nucleophile, and this could be followed by a subsequent reaction involving the chloro-substituted aromatic ring, such as a cross-coupling reaction. The development of such cascade sequences is an active area of research in synthetic organic chemistry, aimed at the efficient construction of complex molecular architectures.

Applications of 2 Bromomethyl 5 Chlorobenzoic Acid As a Key Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of the bromomethyl and carboxylic acid functionalities allows 2-bromomethyl-5-chlorobenzoic acid to participate in a variety of chemical transformations. This dual reactivity is the cornerstone of its utility in constructing intricate molecular architectures.

Precursor to Biologically Active Heterocyclic Compounds

A primary application of this compound lies in its role as a precursor for the synthesis of heterocyclic compounds, many of which exhibit significant biological activity. The bromomethyl group serves as a potent electrophile, readily reacting with nucleophiles such as amines, thiols, and alcohols to form new carbon-heteroatom bonds, a fundamental step in the construction of heterocyclic rings.

For instance, this building block is instrumental in the synthesis of various pharmaceutical intermediates. Its structural relative, 5-bromo-2-chlorobenzoic acid, is a known intermediate in the synthesis of anti-diabetic drugs like Dapagliflozin and Empagliflozin. google.comscribd.com The general synthetic strategies often involve the reaction of the bromomethyl group with a suitable nucleophile to initiate the formation of a heterocyclic system, which is then further elaborated to the final drug molecule. The presence of the chloro and bromo substituents on the benzene (B151609) ring also offers sites for further functionalization, allowing for the fine-tuning of the molecule's biological properties.

Intermediate in the Construction of Natural Product Analogs

The structural motifs present in this compound are valuable for the synthesis of analogs of natural products. Natural products often possess complex structures with specific stereochemistry and functional group arrangements that are responsible for their biological activity. By using this compound as a starting material, chemists can introduce a substituted phenyl ring into the target analog, mimicking a portion of the natural product's structure.

The ability to modify both the carboxylic acid and the bromomethyl group allows for the creation of a library of analogs with systematic variations. This approach is crucial in structure-activity relationship (SAR) studies, where the goal is to understand how specific structural features contribute to the biological activity of a molecule.

Building Block for Advanced Materials Precursors (e.g., Polymers, Ligands)

Beyond its applications in life sciences, this compound and its derivatives serve as important building blocks for the synthesis of precursors for advanced materials. glindiachemicals.com The aromatic core and reactive functional groups make it a suitable monomer for the production of specialty polymers. For example, the carboxylic acid can be converted into an ester or amide, which can then undergo polymerization reactions. The bromomethyl group can also be used to introduce this aromatic unit into existing polymer chains, thereby modifying their properties.

Furthermore, this compound is utilized in the creation of ligands for metal complexes. The carboxylic acid group can coordinate to metal ions, while the rest of the molecule can be tailored to influence the electronic and steric properties of the resulting complex. These metal complexes can have applications in catalysis, sensing, and materials science.

Derivatization Strategies for Structural Diversity

The ease with which this compound can be chemically modified makes it an ideal scaffold for generating libraries of diverse compounds. These derivatization strategies are central to modern drug discovery and materials science.

Libraries of Substituted Benzoic Acid Derivatives

Starting from this compound, a multitude of substituted benzoic acid derivatives can be synthesized. The carboxylic acid can be converted to esters, amides, or other acid derivatives through standard organic reactions. Simultaneously, the bromomethyl group can be transformed into a wide range of other functionalities. For example, it can be converted to an alcohol, an aldehyde, a nitrile, or an amine, or used in carbon-carbon bond-forming reactions to introduce new substituents.

This multi-faceted reactivity allows for the rapid generation of a large number of structurally distinct molecules from a single starting material, a key principle of combinatorial chemistry.

Advanced Analytical Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation of 2-Bromomethyl-5-chlorobenzoic Acid

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, providing insights into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, often complemented by two-dimensional (2D-NMR) experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic and benzylic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid functionalities. In a typical solvent like DMSO-d₆, the carboxylic acid proton appears as a broad singlet at a downfield chemical shift, often above 13 ppm. The aromatic protons exhibit a complex splitting pattern due to their coupling with each other, with chemical shifts generally appearing in the range of 7.4 to 7.8 ppm. The benzylic protons of the bromomethyl group typically resonate as a singlet around 4.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is readily identified by its characteristic downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons show signals between approximately 128 and 140 ppm, with the carbon attached to the bromine appearing at a more upfield position compared to the one bonded to chlorine due to the differing electronegativity and anisotropic effects. The benzylic carbon of the bromomethyl group usually appears around 30-35 ppm.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra reveal the coupling relationships between adjacent protons in the aromatic ring, while HSQC spectra correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Representative NMR Data for Halogenated Benzoic Acid Derivatives

Compound Solvent ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
2-Chlorobenzoic acid CDCl₃ 8.09 (d, J=7.4 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) chemicalbook.com 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 chemicalbook.com
3-Chlorobenzoic acid DMSO-d₆ 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J=8.1 Hz, 1H) rsc.org 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 rsc.org
4-Chlorobenzoic acid DMSO-d₆ 7.97 (d, J=8.6 Hz, 2H), 7.58 (d, J=8.6 Hz, 2H) 166.79, 137.89, 131.42, 129.21, 128.98
5-Bromo-2-chlorobenzoic acid - - Data available but specific shifts not detailed in the provided search results. chemicalbook.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. chemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band around 1700 cm⁻¹. The C-Cl stretching vibration is usually observed in the fingerprint region, between 600 and 800 cm⁻¹, while the C-Br stretch appears at a lower frequency, typically in the 500-600 cm⁻¹ range. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring give rise to bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The C-Br and C-Cl stretching vibrations are also readily observable. The symmetric stretching of the carboxylate group, if present in a salt form, would give a strong Raman band.

Table 2: Characteristic Vibrational Frequencies for Halogenated Benzoic Acids

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (dimer) 2500-3300 (broad)
Carbonyl C=O stretch ~1700 (strong)
Aromatic Ring C=C stretch 1450-1600
Aryl Halide C-Cl stretch 600-800
Alkyl Halide C-Br stretch 500-600

Note: This table provides general ranges. Specific frequencies for this compound would require experimental data.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural confirmation. chemicalbook.comresearchgate.net

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak cluster [M]⁺. Due to the presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pattern of isotopic peaks. The nominal molecular weight of this compound is 248 g/mol .

Fragmentation Pattern: The fragmentation of this compound under EI conditions would likely involve several key pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). libretexts.org The loss of the bromine atom (M-79/81) would also be a prominent fragmentation pathway. Another likely fragmentation is the cleavage of the benzylic carbon-bromine bond to form a stable benzyl (B1604629) cation. The presence of the chlorine atom will also influence the isotopic patterns of the fragment ions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis and purification of non-volatile compounds like this compound. rsc.orgchemicalbook.comnih.gov

Reversed-Phase HPLC: Reversed-phase HPLC is the most common mode for analyzing this compound. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water (often acidified with formic acid or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Detection is usually performed using a UV detector, as the aromatic ring provides strong chromophores. The retention time of the compound is a key parameter for its identification and quantification. HPLC methods can be developed to separate this compound from its isomers and other related substances.

While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization: To make the compound amenable to GC analysis, the carboxylic acid group must be derivatized. A common derivatization method is esterification, for example, by reaction with methanol to form the methyl ester. Another approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. acs.orgnih.gov

GC-MS Analysis: The resulting volatile derivative can be separated on a GC column, typically a non-polar or medium-polarity capillary column. The separated components are then introduced into the mass spectrometer, which provides both identification based on the mass spectrum and quantification. This method is particularly useful for identifying and quantifying trace-level impurities that may be present in the sample. The fragmentation patterns of the derivatized compound in the mass spectrometer will differ from the underivatized form but will still provide valuable structural information. researchgate.net

No Publicly Available Crystallographic Data for this compound

A thorough investigation of academic literature and crystallographic databases has revealed no published X-ray crystallography data for the solid-state structure of the chemical compound this compound.

Despite extensive searches of scientific databases and research repositories, specific details regarding the crystal system, space group, unit cell dimensions, and other structural parameters for this compound are not available in the public domain. Consequently, the generation of a detailed analysis and corresponding data tables for its solid-state structure, as requested under the topic of Advanced Analytical Characterization, cannot be fulfilled at this time.

Computational and Theoretical Studies on 2 Bromomethyl 5 Chlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 2-Bromomethyl-5-chlorobenzoic acid, these calculations would provide a wealth of information.

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes mapping the electron density to identify regions that are electron-rich or electron-poor, which is crucial for predicting reactivity. Molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be essential. The energy and shape of these frontier orbitals are key indicators of the molecule's ability to act as an electron donor or acceptor, providing insights into its potential chemical reactions.

Conformational Analysis and Energy Landscapes

The presence of the flexible bromomethyl and carboxylic acid groups means that this compound can exist in various conformations. A computational conformational analysis would involve rotating the single bonds and calculating the energy of each resulting geometry. This process generates a potential energy surface, or energy landscape, which identifies the most stable, low-energy conformations (global and local minima) as well as the energy barriers to rotation (saddle points). Understanding the preferred three-dimensional structure is critical as it influences the molecule's physical properties and its ability to interact with other molecules.

Spectroscopic Property Predictions

Quantum chemical methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structural validation. For this compound, these predictions would include:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the assignment of signals in experimentally obtained spectra.

IR Vibrational Frequencies: The calculation of infrared vibrational frequencies would predict the positions of absorption bands in the IR spectrum. Each band corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the carboxylic acid or the C-Br bond in the bromomethyl group.

A hypothetical table of predicted IR frequencies is presented below to illustrate the expected output of such a study.

Vibrational ModePredicted Frequency (cm-1)
O-H stretch (Carboxylic Acid)Data not available
C=O stretch (Carboxylic Acid)Data not available
C-Cl stretch (Aromatic)Data not available
C-Br stretch (Aliphatic)Data not available
Aromatic C-H stretchData not available

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions. For a reactive molecule like this compound, this would be particularly enlightening for understanding its synthetic transformations.

Transition State Characterization for Key Transformations

For any proposed reaction involving this compound, such as nucleophilic substitution at the bromomethyl group, computational modeling could be used to locate and characterize the transition state. The transition state is the highest energy point along the reaction coordinate and its geometry and energy are critical for determining the reaction's feasibility and rate.

Energy Profiles of Synthetic Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a synthetic pathway can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics (the relative stability of products and reactants) and kinetics (the height of the energy barriers). This would allow for the comparison of different potential reaction pathways and the identification of the most favorable route.

Structure-Reactivity Relationship Studies

No published studies on the structure-reactivity relationship of this compound were found. Such studies would theoretically investigate how the arrangement of the bromomethyl, chloro, and carboxylic acid groups on the benzene (B151609) ring influences the molecule's chemical reactivity. Key areas of interest for future research would include:

Electrophilicity and Nucleophilicity: Analyzing the electron distribution to predict the most likely sites for electrophilic and nucleophilic attack. The electron-withdrawing effects of the chlorine and carboxylic acid groups, combined with the reactivity of the benzylic bromide, would be of particular interest.

Bond Dissociation Energies: Calculating the energy required to break specific bonds, particularly the C-Br bond in the bromomethyl group, which is crucial for understanding its reactivity in substitution reactions.

Acidity: Predicting the pKa value of the carboxylic acid group and how it is influenced by the other substituents.

Molecular Dynamics Simulations (if relevant for its interactions as a building block)

No literature detailing molecular dynamics simulations involving this compound as a building block was identified. Molecular dynamics simulations could provide valuable insights into how this molecule interacts with other molecules or biological macromolecules. Potential areas for future simulation studies include:

Conformational Analysis: Exploring the rotational freedom around the C-C bonds to identify stable conformations of the molecule.

Solvation Effects: Simulating the behavior of the molecule in different solvents to understand its solubility and interaction with the solvent molecules.

Interaction with Biomolecules: If this molecule were to be investigated as a potential pharmaceutical intermediate, simulations could model its binding to target proteins or enzymes, providing insights into its potential mechanism of action.

Given the absence of specific data, no data tables can be generated for this compound.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Related Scaffolds

The development of new and efficient synthetic routes to access 2-Bromomethyl-5-chlorobenzoic acid and its structural analogs is a primary area of future research. While classical methods for the synthesis of substituted benzoic acids exist, a focus on novel methodologies can offer improvements in yield, selectivity, and scalability.

Future synthetic strategies could explore:

C-H Activation: Direct and selective carboxylation of benzylic C-H bonds presents a modern and atom-economical approach. nih.govbeilstein-journals.org Research into hypervalent iodine(III) reagents in the presence of inorganic bromides has shown promise for the direct introduction of carboxylic acid functionalities into benzylic positions under mild conditions. nih.govbeilstein-journals.org Tailoring these systems for substrates like 2-chloro-5-bromotoluene could provide a more direct and efficient route to the target molecule.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to traditional batch processes. wipo.int The development of a continuous process for the oxidation of a suitable toluene (B28343) precursor, in the presence of a catalyst and an organic solvent, could lead to a more streamlined and industrially viable synthesis of substituted benzoic acids like the one . wipo.int

Biocatalysis: The use of enzymes to perform selective halogenation or oxidation reactions could provide a green and highly specific method for producing this compound or its precursors.

Exploration of Underutilized Reactivity Pathways

The inherent reactivity of the bromomethyl and carboxylic acid groups on the benzene (B151609) ring offers a plethora of transformation possibilities, many of which remain underexplored for this specific molecule.

Future investigations could focus on:

Intramolecular Cyclizations: The proximity of the reactive benzylic bromide and the carboxylic acid group could be exploited for the synthesis of novel heterocyclic scaffolds. Depending on the reaction conditions, intramolecular cyclization could lead to the formation of isobenzofuranone or other related ring systems.

Cross-Coupling Reactions: The benzylic bromide is a prime handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Radical Reactions: The benzylic C-Br bond is susceptible to homolytic cleavage, initiating radical reactions. nih.govbeilstein-journals.org Exploring the participation of this compound in radical-mediated cyclizations, additions, and polymerizations could unlock new synthetic pathways and materials.

Integration into Advanced Materials Synthesis

The structural features of this compound make it a promising building block for the creation of advanced materials with tailored properties.

Potential areas of exploration include:

Functional Polymers: The carboxylic acid and benzylic bromide functionalities allow for its use as a monomer in polymerization reactions. For example, it could be incorporated into polyesters or polyamides, imparting flame retardancy (due to the halogen atoms) and other desired properties. Its application in the synthesis of specialty polymers and resins could lead to materials with improved thermal stability and chemical resistance.

Luminescent Materials: Benzoic acid derivatives are known to be components of luminescent materials. By incorporating this compound into metal-organic frameworks (MOFs) or other supramolecular assemblies, it may be possible to develop new phosphorescent or fluorescent materials for applications in sensing, imaging, and lighting.

Liquid Crystals: The rigid aromatic core and the potential for derivatization make this molecule a candidate for the synthesis of novel liquid crystalline materials. glindiachemicals.com

Development of Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, future research will undoubtedly focus on developing more environmentally friendly methods for the synthesis and application of this compound.

This includes:

Catalytic Systems: The use of non-toxic and recyclable catalysts, such as p-Amino Benzoic Acid, for key synthetic steps can significantly reduce the environmental impact. researchgate.net The development of heterogeneous catalysts that can be easily separated from the reaction mixture is also a key goal. acs.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, where possible, eliminates the use and disposal of hazardous organic solvents. researchgate.net

Waste Valorization: Investigating methods to recycle and valorize byproducts from the synthesis of benzoic acid and its derivatives can contribute to a more sustainable chemical industry. acs.org For instance, processes are being developed to recover valuable aromatic compounds from industrial residues of benzoic acid production. acs.org

Synergistic Experimental and Computational Investigations

A combined approach of experimental synthesis and theoretical calculations can provide deeper insights into the properties and reactivity of this compound, accelerating the discovery of new applications.

Future research in this area could involve:

Reaction Mechanism Studies: Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to elucidate the mechanisms of reactions involving this compound. researchgate.netresearchgate.net This understanding can help in optimizing reaction conditions and predicting the formation of new products.

Structure-Property Relationship Analysis: Theoretical calculations can predict various molecular properties, such as electronic structure, molecular electrostatic potential, and spectroscopic characteristics. researchgate.netresearchgate.net These predictions can be correlated with experimental data to establish structure-activity relationships, which are crucial for designing new molecules with desired functionalities, for instance in the development of new antifungal agents. nih.gov

Virtual Screening: For applications in drug discovery, computational docking studies can be employed to predict the binding affinity of derivatives of this compound to biological targets. nih.gov This in silico screening can help in prioritizing compounds for experimental testing.

The following table provides a summary of the key research directions and their potential impact:

Future DirectionPotential Impact
Novel Synthetic Methodologies Increased efficiency, safety, and scalability of synthesis.
Exploration of Reactivity Discovery of new chemical transformations and molecular scaffolds.
Advanced Materials Synthesis Creation of new polymers, luminescent materials, and liquid crystals.
Green Synthetic Protocols Reduction of environmental impact and promotion of sustainable chemistry.
Synergistic Investigations Accelerated discovery and optimization of new applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving regioselective bromination in the synthesis of 2-Bromomethyl-5-chlorobenzoic acid?

  • Methodological Answer : Regioselective bromination can be optimized using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Protecting the carboxylic acid group as a methyl ester prior to bromination directs substitution to the methyl position. Reaction monitoring via thin-layer chromatography (TLC) and quenching at partial conversion minimizes di-brominated by-products. Post-reaction, hydrolysis regenerates the carboxylic acid group. Comparative analysis of substituent effects in related compounds (e.g., 5-Bromo-2-chlorobenzoic acid) supports this approach .

Q. How can researchers purify this compound from halogenated aromatic by-products?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) effectively separates target compounds from halogenated impurities. Recrystallization using ethanol/water (1:3 v/v) at 4°C further enhances purity. Validation via melting point analysis and LC-MS ensures minimal residual by-products, as demonstrated in purification protocols for structurally similar brominated benzoic acids .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the bromomethyl (-CH2_2Br) and chloro substituents. DEPT-135 and HSQC clarify carbon environments.
  • IR : A strong carbonyl stretch (~1680–1700 cm1^{-1}) confirms the carboxylic acid group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C8_8H6_6BrClO2_2).
    Cross-referencing with crystallographic data from SHELX-refined structures (e.g., related bromo-chloro aromatics) resolves positional ambiguities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density around the bromomethyl group, identifying it as the primary site for nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are simulated using the polarizable continuum model (PCM). Transition state analysis predicts activation energies, guiding experimental design for reactions with amines or thiols. This approach aligns with studies on analogous brominated benzoic acids .

Q. What experimental and computational methods resolve contradictions in reported pKa values for halogenated benzoic acids like this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Potentiometric titration in 50% aqueous ethanol at 25°C standardizes pKa determination. Computational tools (e.g., SPARC) correlate experimental data with Hammett substituent constants (σmeta_{meta} for Cl, σpara_{para} for Br). Cross-validation with UV-Vis spectroscopy in buffered solutions refines accuracy, as applied to 5-Bromo-2-chlorobenzoic acid derivatives .

Q. How do electron-withdrawing substituents influence the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 weeks) assess degradation pathways. LC-MS identifies hydrolysis products (e.g., 5-chlorosalicylic acid). Storage under argon at -20°C in amber vials with desiccants (e.g., silica gel) minimizes photolytic and hydrolytic degradation. Adding radical scavengers (e.g., BHT, 0.01% w/w) suppresses bromide elimination, a strategy validated in halogenated aromatic acid storage protocols .

Data Contradiction and Analysis

Q. How should researchers address conflicting crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from twinning or poor crystal quality. Re-refinement using SHELXL with updated scattering factors and hydrogen atom placement resolves outliers. Comparing multiple datasets (e.g., Cambridge Structural Database entries for bromo-chloro benzoates) identifies systematic errors. High-resolution synchrotron data (λ = 0.7 Å) improves precision, as demonstrated in SHELX applications for small-molecule crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.